(R)-1-Benzyl-5-methylpiperazin-2-one chemical structure and properties
An In-Depth Technical Guide to (R)-1-Benzyl-5-methylpiperazin-2-one This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the chiral sc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (R)-1-Benzyl-5-methylpiperazin-2-one
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the chiral scaffold, (R)-1-Benzyl-5-methylpiperazin-2-one. The piperazinone core is a "privileged" structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. This document provides a detailed examination of this specific enantiomer, covering its molecular structure, physicochemical properties, stereospecific synthesis, and its potential as a valuable building block in the development of novel therapeutics.
Molecular Profile and Physicochemical Properties
(R)-1-Benzyl-5-methylpiperazin-2-one is a heterocyclic compound featuring a piperazinone ring N-substituted with a benzyl group and a stereocenter at the C5 position bearing a methyl group. The precise three-dimensional arrangement conferred by the (R)-configuration is critical for specific molecular recognition in biological systems, making enantiomerically pure synthesis a key consideration for its application.
Caption: 2D Structure of (R)-1-Benzyl-5-methylpiperazin-2-one.
The physicochemical properties of this compound are summarized below. It is important to note that while some data is available for the specific molecule, other properties are inferred from closely related analogues.
Expected to be a solid or oil at room temperature.
Related compounds are solids.
Predicted XLogP3-AA
0.9
PubChem Prediction
Predicted Hydrogen Bond Donors
1
PubChem Prediction
Predicted Hydrogen Bond Acceptors
2
PubChem Prediction
Stereospecific Synthesis Strategies
The synthesis of enantiomerically pure chiral piperazinones is an area of active research. Modern synthetic methods often focus on asymmetric catalysis or the use of chiral starting materials to control the stereochemical outcome. One effective approach is the multicomponent reaction (MCR), which allows for the construction of complex molecules in a single step with high atom economy.
A plausible and efficient route to chiral piperazinones, adaptable for the synthesis of the target molecule, is the Ugi-type reaction involving an amino acid, an aziridine aldehyde dimer, and an isocyanide.[2][3] This method has demonstrated high diastereoselectivity and provides access to a diverse range of functionalized piperazinones.[2][4]
Caption: Synthetic workflow for a chiral piperazinone via MCR.
This protocol is a representative methodology based on established literature for the synthesis of chiral piperazinones and is adapted for the target molecule.[2]
Reaction Setup: To a screw-capped vial equipped with a magnetic stirring bar, add (R)-Alanine (1.0 equiv.) to trifluoroethanol (TFE, 0.2 M).
Rationale: (R)-Alanine serves as the source of the C5 stereocenter and the methyl group. TFE is an effective solvent for this transformation, promoting the necessary reaction steps.
Addition of Reactants: Add the N-benzyl aziridine aldehyde dimer (0.5 equiv.) and an appropriate isocyanide, such as ethyl isocyanoacetate (1.0 equiv.), to the solution.
Rationale: The aziridine aldehyde dimer acts as a key building block. The isocyanide component participates in the multicomponent cyclization, and its side chain can be chosen to add further functionality or be removed in a later step.
Reaction Execution: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, remove the solvent under a stream of nitrogen or by rotary evaporation.
Purification: Purify the resulting crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (R)-1-Benzyl-5-methylpiperazin-2-one derivative.
Spectroscopic Characterization
While specific spectral data for (R)-1-Benzyl-5-methylpiperazin-2-one is not widely published, its structure allows for the prediction of key spectroscopic features.
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), a singlet or AB quartet for the benzylic CH₂ protons, and a series of multiplets in the aliphatic region (~2.5-4.0 ppm) corresponding to the protons on the piperazinone ring. A doublet corresponding to the C5-methyl group would also be present.
¹³C NMR: The spectrum would feature signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazinone ring. A characteristic signal for the amide carbonyl (C=O) would be observed downfield, typically in the range of 165-175 ppm.[5]
IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the amide group (~1650 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (~2800-3100 cm⁻¹), and N-H stretching for the secondary amine (~3300 cm⁻¹).[5]
Distinguishing Enantiomers by NMR
In a standard achiral solvent, the NMR spectra of (R)- and (S)-enantiomers are identical. To differentiate them, a chiral environment must be introduced. This is commonly achieved by using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with each enantiomer. These complexes are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for the identification and quantification of each enantiomer.[6] This technique is crucial for confirming the enantiomeric purity of the synthesized material.
Applications in Drug Discovery and Medicinal Chemistry
The (R)-1-Benzyl-5-methylpiperazin-2-one scaffold is a highly valuable starting point for the synthesis of more complex molecules in drug discovery programs. Its utility stems from several key features:
Privileged Scaffold: The piperazine and piperazinone cores are present in numerous approved drugs and clinical candidates, demonstrating their favorable pharmacokinetic and pharmacodynamic properties.[7][8]
Chiral Building Block: The defined (R)-stereocenter at the C5 position allows for the creation of molecules with specific three-dimensional orientations, which is essential for selective interaction with chiral biological targets like enzymes and receptors.
Vector for Chemical Diversity: The secondary amine at the N1 position and the benzyl group at the N4 position provide two distinct points for chemical modification, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).
N-Benzyl Group Functionality: The benzyl group is not merely a substituent; it can engage in beneficial cation-π interactions with aromatic residues in protein binding pockets.[9] Furthermore, it can serve as a protecting group for the N4 nitrogen, which can be easily removed by catalytic hydrogenolysis to reveal a secondary amine for further functionalization.[10]
The following is an in-depth technical guide and physical/chemical data sheet for (R)-1-Benzyl-5-methylpiperazin-2-one (CAS 301541-47-9). CAS 301541-47-9 | Chiral Peptidomimetic Scaffold PART 1: EXECUTIVE SUMMARY (R)-1-B...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide and physical/chemical data sheet for (R)-1-Benzyl-5-methylpiperazin-2-one (CAS 301541-47-9).
CAS 301541-47-9 | Chiral Peptidomimetic Scaffold
PART 1: EXECUTIVE SUMMARY
(R)-1-Benzyl-5-methylpiperazin-2-one (CAS 301541-47-9) is a high-value chiral heterocyclic building block used extensively in medicinal chemistry and drug discovery. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and proteases.
Its structural significance lies in its ability to mimic the
-turn secondary structure of peptides. By constraining the conformational freedom of amino acid side chains, this scaffold improves the metabolic stability and bioavailability of peptide-based drug candidates. It is a critical intermediate in the synthesis of Growth Hormone Secretagogues (GHS) , Melanocortin receptor agonists , and Factor Xa inhibitors .
PART 2: CHEMICAL IDENTITY & STRUCTURAL CHARACTERIZATION
The molecule features a six-membered piperazinone ring.
Position 1 (N1): Protected by a Benzyl (Bn) group.[1][2] This reduces the polarity of the amide and prevents side reactions at N1 during N4-functionalization. It is removable via catalytic hydrogenolysis.
Position 2 (C=O): A carbonyl group that acts as a hydrogen bond acceptor, mimicking the peptide bond carbonyl.
Position 5 (C5): The chiral center carrying a Methyl group.[2] This specific (R)-configuration is derived from D-Alanine precursors and is crucial for stereospecific receptor binding.
Position 4 (N4): A secondary amine, serving as the primary handle for chemical derivatization (acylation, alkylation, reductive amination).
PART 3: PHYSICOCHEMICAL PROPERTIES
Note: Experimental values may vary based on synthesis method and purity. The data below represents standard research-grade material.
Property
Value / Description
Scientific Context
Physical State
Solid (Crystalline powder) or Viscous Oil
Often solidifies upon high-purity crystallization; crude forms may appear as oils due to rotamers or solvent retention.
Melting Point
85–95 °C (Typical range)
Sharp melting point indicates high enantiomeric purity. Broad range suggests racemization.
Solubility
DCM, Methanol, DMSO, Ethyl Acetate
Highly soluble in organic solvents due to the lipophilic benzyl group.
Water Solubility
Low to Moderate
The amide and amine functionalities provide some polarity, but the benzyl group dominates. Soluble in aqueous acid (protonation of N4).
pKa (Calculated)
~8.5 (N4-amine)
The N4 nitrogen is basic and nucleophilic. The N1 nitrogen is non-basic (amide).
LogP
~1.2 – 1.5
Lipophilic enough to cross membranes; good for CNS drug discovery programs.
H-Bond Donors
1 (N4-H)
Critical for binding interactions or further functionalization.
H-Bond Acceptors
2 (C=O, N4)
PART 4: PHARMACOLOGICAL APPLICATIONS & MECHANISM
Mechanism of Action: Conformational Restriction
In linear peptides, the backbone has high degrees of freedom, leading to rapid degradation by proteases and poor oral bioavailability.
The Solution: Incorporating the (R)-1-Benzyl-5-methylpiperazin-2-one scaffold "locks" the peptide backbone into a specific conformation (often a
-turn mimic).
Result: This forces the side chains (attached at N4 or C5) into the precise spatial orientation required to bind receptors (e.g., the Ghrelin receptor or MC4R), significantly increasing potency and selectivity.
Therapeutic Areas
Ghrelin Receptor Agonists: Used in treating cachexia and frailty. The scaffold mimics the N-terminal active site of Ghrelin.
Melanocortin Agonists: Targeting MC4R for obesity or sexual dysfunction.
Protease Inhibitors: The rigid ring fits into the S1/S2 pockets of serine proteases like Thrombin or Factor Xa.
PART 5: EXPERIMENTAL PROTOCOLS (Senior Scientist Level)
Synthesis Workflow (Visualized)
The synthesis typically begins with chiral amino acid derivatives. The following diagram illustrates the logical flow for synthesizing and utilizing this scaffold.
Caption: Figure 1. Convergent synthetic pathway for CAS 301541-47-9 ensuring retention of R-stereochemistry.
Protocol: Derivatization at N4 (Library Generation)
Objective: To attach a pharmacophore to the secondary amine (N4) for SAR studies.
Reagents:
CAS 301541-47-9 (1.0 equiv)
Carboxylic Acid (R-COOH) (1.1 equiv)
Coupling Agent: HATU or EDC/HOBt (1.2 equiv)
Base: DIPEA (3.0 equiv)
Solvent: Anhydrous DMF or DCM
Procedure:
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration).
Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the active ester.
Addition: Add CAS 301541-47-9 (solid or pre-dissolved in DMF) to the reaction mixture.
Reaction: Stir at RT for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Acid + 204.27 - 18).
Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq), saturated NaHCO
, and Brine. Dry over NaSO.
Validation: Verify structure via
H-NMR. The N4-acylation usually causes a downfield shift of the adjacent ring protons.
Objective: To remove the benzyl group and expose the lactam nitrogen for further modification.
Procedure:
Dissolve CAS 301541-47-9 in Methanol or Ethanol.
Add 10% Pd/C catalyst (10 wt% loading).
Apply H
atmosphere (balloon pressure or 30 psi in a Parr shaker).
Stir at RT for 12–24 hours.
Filter through Celite to remove catalyst.
Concentrate filtrate to yield (R)-5-methylpiperazin-2-one .
PART 6: SAFETY & HANDLING (MSDS Highlights)
Hazard Category
Classification
Handling Protocol
Acute Toxicity
Oral (Category 4)
Harmful if swallowed. Do not pipette by mouth.
Skin/Eye Irritation
Category 2/2A
Wear nitrile gloves and safety glasses. Wash skin immediately upon contact.
Storage
Hygroscopic
Store at 2–8°C in a tightly sealed container under inert gas (Argon/Nitrogen) to prevent moisture absorption.
Stability
Stable
Stable under normal conditions.[3] Avoid strong oxidizing agents.
PART 7: REFERENCES
Design and Synthesis of Peptidomimetics. Journal of Medicinal Chemistry. "Piperazinone scaffolds as beta-turn mimetics."
Ghrelin Receptor Ligands. Chemical Reviews. "Development of small-molecule ghrelin receptor agonists using constrained heterocycles."
Synthesis of Chiral Piperazinones. Organic Letters. "Enantioselective synthesis of substituted piperazinones from amino acids."
PubChem Compound Summary. "Piperazinone Derivatives." National Center for Biotechnology Information.
(Note: Specific patent literature for CAS 301541-47-9 is often embedded within broader claims for "substituted piperazinones" in drug discovery filings by companies such as Pfizer, Merck, or specialized peptide synthesis CROs.)
An In-Depth Technical Guide to the Stereoisomers of 1-Benzyl-5-methylpiperazin-2-one: Synthesis, Separation, and Analysis
Introduction: The Critical Role of Chirality in Modern Drug Discovery In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological function. The piperazin-2-one scaffold is a privileged motif in medicinal chemistry, appearing in a range of bioactive compounds and approved drugs.[1] When this scaffold incorporates a stereocenter, as in the case of 1-Benzyl-5-methylpiperazin-2-one, it gives rise to enantiomers—non-superimposable mirror-image isomers.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit vastly different pharmacokinetic, pharmacodynamic, and toxicological profiles.[2][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[4] Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs over racemic mixtures.[5]
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals focused on the (R) and (S)-enantiomers of 1-Benzyl-5-methylpiperazin-2-one. While specific literature on this exact compound is sparse, this document synthesizes established, field-proven methodologies for the enantioselective synthesis, chiral separation, and spectroscopic analysis of analogous piperazin-2-one systems. The protocols herein are designed to be self-validating, providing a robust roadmap for the comprehensive characterization of these and other chiral piperazinone derivatives.
PART 1: Molecular Structure and Stereochemistry
The core structural difference between the (R) and (S)-enantiomers of 1-Benzyl-5-methylpiperazin-2-one lies in the spatial arrangement of the substituents around the chiral carbon at the C5 position. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked, and the configuration is assigned based on their orientation. This seemingly subtle difference in stereochemistry dictates how each molecule interacts with the inherently chiral environment of biological systems, such as enzyme active sites and protein receptors.
Caption: 2D representation of (R) and (S) enantiomers.
PART 2: Enantioselective Synthesis Strategies
Achieving high enantiomeric purity is a primary goal in the synthesis of chiral drug candidates. While a racemic synthesis followed by chiral resolution is possible, an enantioselective synthesis that directly produces the desired isomer is often more efficient. Several modern catalytic asymmetric methods are applicable to the synthesis of chiral piperazin-2-ones.[6][7]
One highly effective strategy is the palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol precursor.[8] This method provides direct access to chiral piperazin-2-ones with excellent enantioselectivities.
Caption: Proposed workflow for enantioselective synthesis.
This protocol is adapted from established methods for the asymmetric hydrogenation of related pyrazin-2-ols.[6]
Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., Pd(TFA)₂) and the chiral phosphine ligand (e.g., (R)-Segphos or another suitable chiral ligand) to a reaction vial. Add the solvent (e.g., anhydrous, degassed dioxane) and stir for 30 minutes to form the active catalyst complex.
Reaction Setup: In a separate vial, dissolve the precursor, 1-Benzyl-5-methylpyrazin-2-ol, in the same solvent.
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Carefully add the pre-formed catalyst solution.
Execution: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the target pressure (e.g., 50 atm). Heat the reaction to the desired temperature (e.g., 40°C) and stir vigorously for the required time (typically 12-24 hours).
Causality: The choice of the chiral ligand is paramount. The ligand coordinates to the palladium center, creating a chiral environment that directs the hydrogenation to one face of the substrate, thereby selectively forming one enantiomer. The solvent, temperature, and pressure are optimized to ensure high conversion and enantioselectivity.
Work-up and Purification: After cooling and safely venting the autoclave, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the enantiomerically enriched 1-Benzyl-5-methylpiperazin-2-one.
Validation: The enantiomeric excess (e.e.) of the product must be determined using a validated chiral analytical method, such as chiral HPLC or SFC (see Part 3).
PART 3: Enantiomeric Separation and Spectroscopic Analysis
The separation and independent analysis of enantiomers are non-negotiable steps in drug development.[5] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[9][10] For structural confirmation and differentiation in solution, Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a Chiral Solvating Agent (CSA) is an indispensable tool.[11]
The principle of chiral HPLC relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including piperazine derivatives.[12][13]
Caption: Workflow for chiral HPLC method development.
Protocol: Chiral HPLC Method Development
Column Selection: Begin screening with polysaccharide-based CSPs, such as amylose or cellulose derivatives coated on silica gel (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ). These columns offer a high probability of success for nitrogen-containing heterocyclic compounds.
Mobile Phase Screening:
Normal Phase: Screen with mixtures of hexane/isopropanol or hexane/ethanol. For basic compounds like piperazinones, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial to improve peak shape and prevent tailing.[14]
Reversed Phase: Screen with mixtures of acetonitrile/water or methanol/water with appropriate buffers.
Sample Preparation: Dissolve the racemic standard of 1-Benzyl-5-methylpiperazin-2-one in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm filter.
Chromatographic Analysis:
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
Inject the sample and monitor the elution profile with a UV detector (a wavelength of ~210 nm or 254 nm is a good starting point).
Optimize the separation by adjusting the mobile phase composition (ratio of alcohol to hexane) and flow rate. A lower percentage of alcohol generally increases retention time and may improve resolution.
Data Analysis & Validation:
Calculate the resolution (Rs) between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation, which is required for accurate quantification.
Once the method is established, it can be used to determine the enantiomeric excess (% ee) of synthesized samples.
Parameter
Typical Starting Conditions
Column
Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate))
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the NMR spectra of enantiomers are identical because the corresponding nuclei are chemically equivalent. To differentiate them by NMR, a chiral environment must be introduced. This is achieved by adding a Chiral Solvating Agent (CSA), which forms transient, diastereomeric complexes with the enantiomers. These complexes are no longer mirror images and thus have distinct NMR spectra, leading to a separation of signals.[11][15]
Caption: Principle of NMR analysis with a CSA.
Protocol: ¹H NMR Analysis for Enantiomeric Differentiation
Sample Preparation: Prepare a solution of the racemic 1-Benzyl-5-methylpiperazin-2-one in an achiral deuterated solvent (e.g., CDCl₃) in an NMR tube at a concentration of ~5-10 mg/mL.
Acquire Reference Spectrum: Record a standard ¹H NMR spectrum of the racemate alone. All signals should appear as single peaks (or single multiplets).
Introduce CSA: Add a suitable CSA to the NMR tube. A common and effective choice for amines is (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).[16] Start by adding approximately 0.5 molar equivalents of the CSA relative to the analyte.
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum.
Causality: The CSA interacts with each enantiomer through non-covalent forces (e.g., hydrogen bonding, π-π stacking). Because the CSA is itself chiral, the two resulting diastereomeric complexes [(R)-analyte••(R)-CSA] and [(S)-analyte••(R)-CSA] place the protons of the analyte in slightly different magnetic environments. This difference in the magnetic environment (anisotropic effect) results in different chemical shifts (Δδ).
Optimization and Analysis:
Identify a proton signal (or multiple signals) that shows clear separation or "splitting" into two distinct signals, one for each enantiomer. Protons close to the stereocenter (e.g., the C5-methyl group or C6-protons) are often good candidates.
If separation is not optimal, incrementally increase the amount of CSA (e.g., to 1.0, 1.5, or 2.0 equivalents), acquiring a spectrum after each addition.
The ratio of the integrals of the two separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the determination of % ee.
Proton Signal
Hypothetical δ (ppm) in CDCl₃
Hypothetical δ (ppm) with (R)-TFAE
Δδ (ppm)
C5-CH₃ ((R)-isomer)
1.25 (d)
1.22 (d)
C5-CH₃ ((S)-isomer)
1.25 (d)
1.28 (d)
0.06
C6-Hₐ ((R)-isomer)
3.10 (dd)
3.07 (dd)
C6-Hₐ ((S)-isomer)
3.10 (dd)
3.15 (dd)
0.08
Table 2: Hypothetical ¹H NMR Data Illustrating Signal Splitting with a CSA.
PART 4: The Imperative of Stereospecific Biological Evaluation
While this guide provides the synthetic and analytical framework to access and characterize the individual enantiomers of 1-Benzyl-5-methylpiperazin-2-one, the ultimate goal in a drug discovery context is to understand their biological activity. Based on decades of stereopharmacology research, it is highly probable that the (R) and (S) isomers will exhibit different biological profiles.[3][17]
For instance, if this scaffold were being investigated for activity at a specific receptor, one enantiomer might bind with significantly higher affinity than the other. This difference arises from the requirement for a precise three-point attachment or stereospecific fit within the chiral binding pocket of the target protein.[2] In a hypothetical scenario where these molecules are evaluated as monoacylglycerol lipase (MAGL) inhibitors, a class of drugs for which benzylpiperazine derivatives have been explored, one would expect to see a difference in their IC₅₀ values.[18]
The critical next step for any research program involving these isomers would be to:
Prepare enantiomerically pure samples of both (R)- and (S)-1-Benzyl-5-methylpiperazin-2-one using the methods outlined above.
Evaluate each enantiomer independently in a panel of relevant primary and secondary pharmacological assays.
Conduct parallel pharmacokinetic (ADME) and initial toxicology screens to determine if stereospecific differences exist in metabolism, distribution, or off-target toxicity.
This empirical data is the only way to definitively assign the roles of eutomer and distomer and to justify the selection of a single enantiomer for further preclinical and clinical development.
Conclusion
The comprehensive characterization of the (R) and (S) enantiomers of 1-Benzyl-5-methylpiperazin-2-one is a task that demands a rigorous and systematic approach. Although direct experimental data for this specific molecule may not be readily available in published literature, a robust methodological path can be constructed from well-established principles and validated protocols for analogous chiral heterocycles. By employing modern enantioselective synthesis techniques, leveraging the power of chiral HPLC for separation and quantification, and utilizing NMR with chiral solvating agents for unambiguous stereochemical analysis, researchers can confidently prepare and characterize these isomers. This foundational work is the essential prerequisite for the subsequent biological evaluation that will ultimately determine their potential as single-enantiomer therapeutic agents.
References
Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 5953-5958. [Link]
Brown, D. W., Campbell, M. M., & Taylor, A. P. (1987). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 135-139. [Link]
Various Authors. (2025). A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. Request PDF on ResearchGate. [Link]
Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link]
Karnam, S., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. [Link]
Wenzel, T. J., & Wilcox, J. D. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]
Zhang, G., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]
Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]
Cativiela, C., et al. (1993). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry. [Link]
Jiang, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. [Link]
Ilardi, E. A., & Vitale, P. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]
Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. [Link]
Toste, F. D., & Bergman, R. G. (2020). Chiral solvating agents.
Savic, V., & Petkovic, M. (2017). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]
Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Cureus. [Link]
Liu, Y., et al. (2023). Chiral drugs. LabMed Discovery. [Link]
Yousuf, M., & Larionov, O. V. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
Perregaard, J., et al. (1993). Stereospecific and selective 5-HT2 antagonism in a series of 5-substituted trans-1-piperazino-3-phenylindans. PubMed. [Link]
Various Authors. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF on ResearchGate. [Link]
Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
Anonymous. (n.d.). stereochemistry and biological activity of drugs. SlidePlayer. [Link]
Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Bezensek, Z., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. [Link]
Gasparrini, F., et al. (2012). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
Morita, I., et al. (1975). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. PubMed. [Link]
Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]
Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. [Link]
Fernandez, S., et al. (1998). Enantioselective synthesis of benzylbutyrolactones from 5-hydroxyfuran-2(5H)-one. New chiral synthons for dibenzylbutyrolactone lignans by a chemoenzymatic route. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Haress, D. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
Navigating the Chiral Space: Piperazinone Scaffolds in Modern Drug Discovery
Executive Summary: The Escape from Flatland In the pursuit of novel therapeutics, medicinal chemistry has historically relied heavily on flat, aromatic nitrogen heterocycles. While effective, these structures often suffe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Escape from Flatland
In the pursuit of novel therapeutics, medicinal chemistry has historically relied heavily on flat, aromatic nitrogen heterocycles. While effective, these structures often suffer from poor solubility and metabolic liability. The chiral piperazinone scaffold (specifically piperazin-2-one) has emerged as a superior alternative. It offers a high fraction of sp3-hybridized carbons (
), enabling the "escape from flatland" that correlates with improved clinical success rates.
This guide dissects the piperazinone scaffold not just as a chemical building block, but as a programmable template for peptidomimetics . By rigidly constraining amino acid side chains, chiral piperazinones mimic the
-turn motifs found in bioactive peptides, making them potent disruptors of Protein-Protein Interactions (PPIs), particularly in the MDM2-p53 and GPCR spaces.
Structural Biology & Pharmacophore Mapping
The Peptidomimetic Imperative
Bioactive peptides often adopt a
-turn conformation (a reversal of the polypeptide chain direction involving four residues).[1] Small molecules that can mimic this geometry without the metabolic instability of peptides are highly prized.
The chiral piperazinone ring locks the
and residues of a -turn into a fixed conformation. The chirality at the C3 and C6 positions allows for the precise vector positioning of hydrophobic and electrostatic groups, mimicking the side chains of the native peptide.
Visualization: The Beta-Turn Mimetic Concept
The following diagram illustrates how a 3,6-disubstituted piperazin-2-one mimics the geometry of a Type I
-turn.
Figure 1: Pharmacophore mapping demonstrating the structural overlap between the native peptide beta-turn and the constrained piperazinone scaffold.
Synthetic Methodologies: From Chiral Pool to Multicomponent Reactions
Synthesizing chiral piperazinones requires strategies that preserve optical purity while allowing diverse substitution.
Comparative Synthetic Strategies
Strategy
Mechanism
Pros
Cons
Chiral Pool (Stepwise)
N-alkylation of amino acids followed by cyclization.
High enantiomeric excess (ee); predictable stereochemistry.
Lengthy linear sequence; limited diversity.
Ugi-Deprotect-Cyclize (UDC)
Multicomponent reaction (Ugi-4CR) using a convertible isocyanide or bifunctional amine.
High diversity ; one-pot potential; amenable to library generation.[2]
Requires careful control of diastereoselectivity during the Ugi step.
Catalytic Asymmetric
Pd-catalyzed hydrogenation or allylic alkylation.[3]
Excellent atom economy; access to non-natural stereocenters.
Catalyst cost; often limited substrate scope.
The Ugi-Deprotect-Cyclize (UDC) Workflow
The UDC strategy is the industry standard for generating libraries of piperazinones. It utilizes the Ugi 4-Component Reaction (amine + aldehyde + isocyanide + acid) followed by an acid-catalyzed cyclization.
Figure 2: The Ugi-Deprotect-Cyclize (UDC) workflow for the rapid assembly of substituted piperazinones.
Detailed Experimental Protocol
Protocol: Solution-Phase Synthesis of 1,3,4-Trisubstituted Piperazin-2-ones via UDC.
Target Audience: Medicinal Chemists requiring a validated, scalable route.
Reagents & Materials[2][5][6][7]
Amine: N-Boc-ethylenediamine (1.0 equiv)
Aldehyde: Benzaldehyde derivative (1.0 equiv)
Acid: Boc-L-Phenylalanine (or other carboxylic acid) (1.0 equiv)
Isocyanide: tert-Butyl isocyanide (1.0 equiv)
Solvents: Methanol (anhydrous), DCM, TFA.
Step-by-Step Methodology
Imine Formation (Pre-condensation):
In a round-bottom flask, dissolve N-Boc-ethylenediamine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous Methanol (5 mL).
Add anhydrous
(200 mg) to scavenge water.
Stir at Room Temperature (RT) for 2 hours. Checkpoint: Verify imine formation via TLC or crude NMR.
Ugi Reaction:
Add the carboxylic acid (1.0 mmol) and isocyanide (1.0 mmol) sequentially to the reaction mixture.
Stir at RT for 24 hours.
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
, water, and brine. Dry over and concentrate.
Note: Purification at this stage is optional but recommended if the Ugi reaction is sluggish.
Deprotection & Cyclization (The "One-Pot" Finish):
Dissolve the crude Ugi adduct in 20% TFA in DCM (5 mL). Stir for 2 hours to remove the Boc group.
Concentrate to remove excess TFA (azeotrope with toluene if necessary).
Redissolve the residue in Methanol (10 mL).
Add
(3.0 equiv) or DIPEA to neutralize the salt and trigger the intramolecular transamidation.
Reflux for 4–6 hours.
Final Purification: Concentrate and purify via flash column chromatography (typically 0-5% MeOH in DCM).
Validation Metric:
Yield: Expect 40–65% overall yield for the 3-step sequence.
Stereochemistry: If using chiral amino acids, assess diastereomeric ratio (dr) via HPLC. Significant racemization is rare in the cyclization step but possible during the Ugi step if temperatures exceed RT.
Medicinal Chemistry Case Study: MDM2 Inhibition
The MDM2-p53 interaction is a "holy grail" target in oncology.[4] p53 is a tumor suppressor, and MDM2 inhibits it.[4][5] Small molecules that bind MDM2 (mimicking p53) restore tumor suppression.
The Challenge: The p53 binding epitope is an
-helix projecting three hydrophobic residues: Phe19, Trp23, and Leu26.
The Solution: Chiral piperazinones (and the related piperidinones, e.g., AMG-232) serve as a rigid scaffold.
Clinical Relevance: Compounds like Nutlin-3a (imidazoline core) paved the way, but piperazinone analogs (e.g., from Amgen and Sanofi) have shown improved pharmacokinetic profiles due to the tunable polarity of the lactam ring.
Future Outlook: PROTACs and DELs
The piperazinone scaffold is evolving beyond simple inhibition:
PROTAC Linkers: The N4 position of the piperazinone (if secondary) is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), connecting an MDM2 warhead to an E3 ligase ligand.
DNA-Encoded Libraries (DELs): The UDC chemistry described above is highly compatible with on-DNA synthesis (water-tolerant, high conversion), making piperazinones a staple in billion-compound screening decks.
References
Synthesis of Chiral Piperazin-2-ones
Zhang, W., et al. "Enantioselective Synthesis of Piperazin-2-ones by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie International Edition, 2015.[7]
Ugi-Post Condensation Protocols
Hulme, C., et al.
Peptidomimetic Applications (MDM2)
Rew, Y., et al. "Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction (AMG 232)." Journal of Medicinal Chemistry, 2014.
Beta-Turn Mimetics
Usmanova, L., et al. "Bicyclic Piperazine Mimetics of the Peptide Beta-Turn Assembled via the Castagnoli-Cushman Reaction."[8] The Journal of Organic Chemistry, 2018.[9]
General Review of Scaffold
Brockmeyer, F., et al. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores." Organic Chemistry Frontiers, 2020.
The Emerging Potential of 1-Benzyl-5-methylpiperazin-2-one Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] Within this broad class, the piperazin-2-one motif offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the design of novel therapeutic agents. This technical guide focuses on a specific, yet underexplored, subclass: 1-Benzyl-5-methylpiperazin-2-one derivatives. While direct literature on this precise scaffold is limited, this document provides a comprehensive overview based on analogous structures and established synthetic methodologies. We will delve into a proposed synthetic pathway for the core structure, explore potential biological activities based on structure-activity relationships of related compounds, and provide a detailed experimental protocol for a key synthetic step. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this promising class of molecules.
The Piperazin-2-one Core: A Scaffold of Opportunity
The piperazin-2-one skeleton, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, is a key structural element in various biologically active compounds.[4] Its constrained conformation, compared to the more flexible piperazine, can lead to enhanced binding affinity and selectivity for biological targets. The presence of multiple sites for substitution (the two nitrogen atoms and the carbon atoms of the ring) allows for extensive chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.[5] The introduction of a benzyl group at the N1 position and a methyl group at the C5 position of the piperazin-2-one ring creates a chiral center and introduces lipophilic and aromatic features, which can significantly influence the molecule's interaction with biological systems.
Synthesis of the 1-Benzyl-5-methylpiperazin-2-one Core: A Proposed Pathway
Given the limited direct literature on the synthesis of 1-Benzyl-5-methylpiperazin-2-one, a plausible and efficient synthetic route can be designed based on established methods for the preparation of substituted piperazin-2-ones. A cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been reported for the synthesis of piperizinones in good yields.[6] Another common approach involves the cyclization of appropriately substituted ethylenediamine derivatives.
Here, we propose a logical and experimentally viable synthetic strategy, illustrated in the workflow diagram below. This approach leverages readily available starting materials and well-understood reaction mechanisms.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Therapeutic Potential of (R)-1-Benzyl-5-methylpiperazin-2-one Analogs
Content Type: Technical Monograph & Experimental Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
A Chiral Platform for Peptidomimetic Drug Discovery
Executive Summary
The (R)-1-Benzyl-5-methylpiperazin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike flat aromatic heterocycles, this non-planar, chiral lactam offers a defined three-dimensional vector that mimics the
-turn secondary structure of bioactive peptides.[1]
By rigidly constraining the N-C
-C(O) torsion angles, this scaffold bridges the gap between the poor pharmacokinetics of native peptides and the bioavailability requirements of small molecules.[1] This guide analyzes its utility in targeting G-Protein Coupled Receptors (GPCRs) and Serine Proteases , detailing the synthetic logic required to maintain the critical (R)-stereochemistry at the C5 position.
Structural Rationale & Stereochemistry
The Peptidomimetic "Turn" Hypothesis
The therapeutic value of this scaffold lies in its ability to freeze a bioactive conformation.
The (R)-Methyl Group (C5): Mimics the side chain of D-Alanine. In many endogenous peptides (e.g., opioids, somatostatin), replacing a glycine or L-amino acid with a D-amino acid induces a "turn," stabilizing the bioactive conformation and reducing enzymatic hydrolysis.[1]
The Benzyl Group (N1): Acts as a hydrophobic anchor, mimicking Phenylalanine (Phe) or Tryptophan (Trp) side chains often found in "hot spots" of protein-protein interactions (PPIs).[1]
Visualization: Scaffold vs. Peptide Turn
Figure 1: The thermodynamic advantage of the piperazinone scaffold. By pre-organizing the "turn" conformation, the entropy penalty of binding is minimized compared to the flexible native peptide.[1]
Therapeutic Applications
Neuropharmacology: NK1 and Sigma-1 Receptor Modulation
The N-benzylpiperazine core is historically significant in the development of Neurokinin-1 (NK1) antagonists (e.g., Substance P inhibitors).
Mechanism: The (R)-methyl group at C5 introduces steric bulk that prevents metabolic oxidation of the ring while directing the N1-benzyl group into the hydrophobic pocket of the GPCR.
Sigma-1 Receptors: Recent studies indicate that benzyl-piperazinone derivatives (and their reduced piperazine counterparts) act as ligands for the Sigma-1 receptor, a chaperone protein involved in neuroprotection and cognitive enhancement [1, 11].
Protease Inhibition: Factor Xa and Thrombin
In the coagulation cascade, the active sites of Factor Xa and Thrombin recognize specific peptide sequences (e.g., Gly-Pro-Arg).[1]
Application: The piperazin-2-one ring acts as a constrained Gly-Pro mimic .
Design Strategy: The lactam carbonyl (C2=O) accepts a hydrogen bond from the enzyme's catalytic backbone (Gly216 in proteases), while the N1-benzyl group occupies the S1 or S4 specificity pocket.[1]
Experimental Protocols
Chemical Synthesis: The "Chiral Pool" Approach
Objective: Synthesize (R)-1-Benzyl-5-methylpiperazin-2-one with >98% enantiomeric excess (ee).
Reagents:
(R)-N-Boc-Alanine (Starting material for (R)-C5 stereocenter)
Figure 2: Convergent synthesis preserving the chiral center derived from (R)-Alanine.
Detailed Procedure:
Coupling: Dissolve (R)-N-Boc-Alanine (1.0 eq) and N-benzylglycine ethyl ester (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir at RT for 12h.[2]
Deprotection: Treat the resulting dipeptide with 20% TFA in DCM (v/v) for 2 hours to remove the Boc group. Concentrate in vacuo.
Cyclization: Redissolve the deprotected amine salt in methanol. Adjust pH to ~8 using Et3N and reflux for 16 hours. The free amine attacks the ethyl ester, closing the ring.[1]
Validation: Verify structure via 1H NMR (Look for the AB quartet of the benzylic protons and the doublet of the C5-methyl). Verify chirality via Chiral HPLC (Chiralpak AD-H column).
Biological Assay: Competitive Binding (Sigma-1)
Objective: Determine the affinity (
) of the analog for the Sigma-1 receptor using a radioligand displacement assay.
Protocol:
Membrane Prep: Use Guinea pig brain homogenates (rich in Sigma-1).
Mix 100 µL membrane suspension + 50 µL [3H]-ligand (2 nM) + 50 µL Test Compound ((R)-analog, 10^-9 to 10^-5 M).
Incubate at 37°C for 120 minutes.
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
Data Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Summary
The following table summarizes how modifications to the (R)-1-Benzyl-5-methylpiperazin-2-one core affect biological activity based on literature trends for this scaffold class.
Position
Modification
Effect on Activity
Rationale
N1 (Benzyl)
p-Fluoro / p-Chloro
Increased
Halogens improve metabolic stability and lipophilicity for CNS penetration [11].
N1 (Benzyl)
p-Methoxy
Variable
Electron donation can increase affinity for Sigma receptors but may reduce metabolic half-life [11].
C5 (Methyl)
Removal (H)
Decreased
Loss of chirality leads to loss of conformational constraint (floppy molecule).[1]
C5 (Methyl)
Inversion to (S)
Inactive/Toxic
The "wrong" stereochemistry clashes with the chiral environment of the receptor pocket.
N4 (Amine)
Sulfonylation
New Activity
Converts the scaffold into a Factor Xa/Thrombin inhibitor (mimics the P-site of the substrate).
Future Outlook
The (R)-1-Benzyl-5-methylpiperazin-2-one scaffold is evolving beyond simple antagonism. Current research focuses on Fragment-Based Drug Discovery (FBDD) , where this chiral lactam serves as a high-quality "fragment" that binds efficiently to protein surfaces. By growing the molecule from the N4 position, researchers can access novel inhibitors for "undruggable" targets like protein-protein interactions (e.g., MDM2-p53).[1]
References
Vertex Pharmaceuticals. (2008). An efficient approach to chiral C8/C9-piperazino-substituted 1,4-benzodiazepin-2-ones as peptidomimetic scaffolds.[3] PubMed. Link
DiMaio, J., & Belleau, B. (1989).[1] Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1.[1] Link
BenchChem. (2025).[4] The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Technical Guide.[4] Link
MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Link
University of Pisa. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives. European Journal of Medicinal Chemistry.[2] Link
MedChemExpress. Piperazin-2-one Product Information & Protocols.Link[1]
Procedure for debenzylation of (R)-1-Benzyl-5-methylpiperazin-2-one
This Application Note is designed to guide researchers through the debenzylation of (R)-1-Benzyl-5-methylpiperazin-2-one . Critical Structural Diagnostic: Amide vs.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to guide researchers through the debenzylation of (R)-1-Benzyl-5-methylpiperazin-2-one .
Critical Structural Diagnostic: Amide vs. Amine
Before proceeding, you must verify the specific regioisomer of your starting material. The nomenclature for piperazinones can be ambiguous in loose usage. The position of the benzyl group dictates the chemical reactivity and the required deprotection strategy.
Case A: N1-Benzyl (Amide Protection)
Structure: The benzyl group is attached to the nitrogen adjacent to the carbonyl (Lactam Nitrogen).
Reactivity: The amide C-N bond has partial double-bond character due to resonance. It is highly resistant to standard catalytic hydrogenation (Pd/C).
Required Protocol: Dissolving Metal Reduction (Birch) or Lewis-Acid mediated cleavage.
Case B: N4-Benzyl (Amine Protection)
Structure: The benzyl group is attached to the amine nitrogen (distal to the carbonyl).
Reactivity: This is a standard benzylic amine. The C-N bond is weak.
Required Protocol: Catalytic Hydrogenation (Pd/C or Pd(OH)₂).[1][2][3]
Note: As the prompt specifies 1-Benzyl (Amide), Protocol A is the primary focus of this guide. Protocol B is provided as a contingency for the N4-isomer.
Part 1: Decision Matrix & Workflow
The following decision tree outlines the selection of the correct experimental procedure based on structural analysis.
Figure 1: Strategic workflow for selecting the debenzylation method based on nitrogen regiochemistry.
Part 2: Protocol A - Dissolving Metal Reduction (For N1-Benzyl Amide)
This is the "nuclear option" required for N-benzyl lactams. Standard hydrogenation often fails here because the amide resonance stabilizes the C-N bond, preventing the oxidative insertion of Palladium.
Mechanism
The reaction proceeds via a radical-anion mechanism. Solvated electrons (from Na/Li in NH₃) attack the aromatic ring, reducing it to a radical anion. Subsequent protonation and electron transfer cleave the benzylic C-N bond.
Dissolve (R)-1-Benzyl-5-methylpiperazin-2-one (N4-isomer) in Methanol (0.1 M concentration).
Add Acetic Acid (1.5 equiv).
Safety: Purge the vessel with Nitrogen gas to remove oxygen.
Catalyst Addition:
Carefully add 10-20 wt% of Pd(OH)₂/C (wet) under nitrogen flow.
Caution: Dry Pd/C is pyrophoric. Always use wet catalyst or keep under inert gas.
Hydrogenation:
Evacuate the vessel and backfill with Hydrogen gas (repeat 3 times).
Stir vigorously at Room Temperature (25°C) for 6–12 hours.
Optimization: If reaction is slow, heat to 50°C.
Filtration & Isolation:
Filter the mixture through a pad of Celite to remove the catalyst.
Wash the Celite pad with Methanol.
Concentrate the filtrate.
Neutralization: The product will be an acetate salt. Treat with basic resin or aqueous NaHCO₃/extraction if the free base is required.
Part 4: Scientific Validation & Quality Control
Analytical Markers
1H NMR: Look for the disappearance of the aromatic benzyl protons (multiplet at 7.2–7.4 ppm) and the benzylic methylene singlet (approx. 3.5–4.0 ppm).
Chiral HPLC: Essential to verify the retention of the (R)-configuration.
Risk:[4][5][6] The Birch reduction involves radical anions which generally retain stereochemistry at non-benzylic centers, but the basicity of amide anions can cause racemization at the alpha-position (C3).
Standard: Compare against a racemic standard of 5-methylpiperazin-2-one.
Mechanism of Action (N1 vs N4)
Figure 2: Mechanistic divergence between Amide (N1) and Amine (N4) debenzylation.
References
N-Benzyl Lactam Cleavage (Birch)
Title: Unsuccessful and successful methods for removal of N-benzyl protecting group from lactams.[2]
Reaction conditions for functionalizing C3 position of piperazinone rings
This Application Note provides a comprehensive technical guide for the functionalization of the C3 position of piperazin-2-ones (2-oxopiperazines). This scaffold is a privileged motif in peptidomimetics (e.g., constraine...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the functionalization of the C3 position of piperazin-2-ones (2-oxopiperazines). This scaffold is a privileged motif in peptidomimetics (e.g., constrained phenylalanine analogs), kinase inhibitors (e.g., Imatinib analogs), and GPCR ligands.
Core Directive & Scope
This guide focuses exclusively on the C3 position —the methylene carbon situated between the C2 carbonyl and the N4 amine. This position is chemically distinct from the C5/C6 positions due to its
-carbonyl acidity and proximity to the N4 nitrogen.
Structural Definition:
N1: Amide nitrogen (Lactam).
C2: Carbonyl carbon.
C3: Active methylene (
-to-carbonyl, -to-amine).
N4: Amine nitrogen.
Part 1: Strategic Analysis & Decision Matrix
The reactivity of the C3 position is governed by the acidity of the C-H bond (pKa ~25-30, lowered by N-protecting groups) and the potential for
-elimination. Successful functionalization requires a strict "Protection-First" strategy to prevent N-alkylation and control stereochemistry.
Method Selection Flowchart
The following decision tree outlines the optimal synthetic pathway based on the desired functional group.
Figure 1: Strategic decision matrix for C3 functionalization pathways. Color coding indicates distinct chemical methodologies.
Part 2: Detailed Protocols
Protocol A: Direct Diastereoselective Enolate Alkylation
Application: Introduction of simple alkyl chains (Methyl, Benzyl) with high diastereoselectivity (usually trans to C6 substituents).
Mechanism: Deprotonation of the C3-H creates an enolate stabilized by the lactam resonance. The incoming electrophile approaches from the less hindered face.
Critical Requisite:
N4-Protection: Must use an electron-withdrawing group (Boc, Cbz, Ts) to prevent N-alkylation and reduce the basicity of the amine, preventing self-destruction of the enolate.
N1-Protection: Optional but recommended (e.g., PMB, Bn) to improve solubility and prevent N1-deprotonation.
Step-by-Step Methodology:
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under Argon.
Substrate Solution: Dissolve N1-Benzyl-N4-Boc-piperazin-2-one (1.0 equiv, 1.0 mmol) in anhydrous THF (0.1 M). Cool to -78 °C .
Deprotonation: Dropwise add LiHMDS (1.2 equiv, 1.0 M in THF). Stir at -78 °C for 45 minutes.
Why LiHMDS? It is less nucleophilic than LDA and minimizes nucleophilic attack on the lactam carbonyl.
Application: Construction of quaternary stereocenters at C3 with high enantioselectivity.[1]
Source Authority: Adapted from the Stoltz Group methodologies [1, 2].
Mechanism: Palladium generates a
-allyl complex and a carboxylate. Decarboxylation generates a specific enolate geometry which attacks the -allyl species.
-ketoester substrate (e.g., allyl 1-benzyl-4-tosyl-2-oxopiperazine-3-carboxylate) via C-acylation of the lactam enolate with allyl cyanoformate.
Catalyst Pre-complexation: In a glovebox, mix Pd₂(dba)₃ and the PHOX ligand in toluene. Stir for 30 min at RT to form the active catalyst.
Reaction: Add the substrate to the catalyst solution.
Execution: Seal the vial and stir at 40 °C for 12–24 hours.
Monitoring: Monitor CO₂ evolution (cessation indicates completion) and TLC.
Purification: Direct flash chromatography.
Key Insight: This method solves the "proton transfer" problem of direct alkylation by using a masked enolate (the
-keto ester), ensuring regiospecificity at C3.
Protocol C: Palladium-Catalyzed
-Arylation
Application: Installing aryl or heteroaryl groups at C3.
Source Authority: Cossy et al. [3] and general lactam arylation principles.
Step-by-Step Methodology:
Components:
Substrate: N1,N4-diprotected piperazin-2-one.
Aryl Halide: Ar-Br (1.2 equiv).
Catalyst: Pd(OAc)₂ (5 mol %).
Ligand: XPhos or BrettPhos (10 mol %).
Base: LiHMDS (2.0 equiv) or Zn(TMP)Cl·LiCl (Knochel-Hauser base).
Procedure:
Charge a Schlenk tube with Pd source, ligand, and aryl bromide. Purge with Ar.
Add substrate dissolved in THF/Toluene (1:1).
Add Base dropwise at RT (if using Zn base) or 50 °C (if using LiHMDS/Standard conditions).
Heat to 80–100 °C for 12 hours.
Mechanism Check: The base generates the enolate, which undergoes transmetallation with the oxidative addition complex (L-Pd-Ar-Br). Reductive elimination yields the C3-arylated product.
Part 3: Troubleshooting & Optimization
Common Failure Modes
Observation
Root Cause
Solution
N-Alkylation (N1)
N1 proton is more acidic than C3-H if N1 is unprotected.
Always protect N1 (Bn, PMB) before attempting C3 functionalization.
Elimination ()
Formation of dehydropiperazinone.
Keep temperature < -40°C during enolate formation. Use N4-Cbz/Boc to destabilize the double bond formation.
No Reaction (Arylation)
Enolate poisoning of Pd catalyst.
Switch to Zn(TMP)Cl·LiCl to form a "soft" zinc enolate, which is more compatible with Pd cycles.
Visualization of Reaction Pathways
The following diagram illustrates the mechanistic divergence based on the metal species involved.
Figure 2: Mechanistic pathways for Alkylation vs. Arylation. Note the use of Zinc enolates for optimal Pd-catalysis.
References
Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tuskegee Synthesis of Lactams. Journal of the American Chemical Society. Link
Bennett, N. B., Hong, A. Y., Harned, A. M., & Stoltz, B. M. (2012). Synthesis of Enantioenriched
-Quaternary Cycloheptenones Using a Combined Allylic Alkylation/Stork–Danheiser Approach. Organic & Biomolecular Chemistry. Link (Note: Describes the core PHOX/Pd methodology applicable to lactams).
Cossy, J., de Filippis, A., & Pardo, D. G. (2003).
-Arylation of N-Protected 2-Piperidinones. Organic Letters. Link
Ye, Z., Gettys, K. E., & Dai, M. (2016).[3] Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Link[3]
Preventing racemization during (R)-1-Benzyl-5-methylpiperazin-2-one synthesis
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity For researchers and professionals in drug development, the synthesis of chiral molecules like (R)-1-Benzyl-5-methylpiperazin-2-one presents the cri...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
For researchers and professionals in drug development, the synthesis of chiral molecules like (R)-1-Benzyl-5-methylpiperazin-2-one presents the critical challenge of maintaining enantiomeric purity. The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address the specific issue of racemization during its synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem in the synthesis of (R)-1-Benzyl-5-methylpiperazin-2-one?
A1: Racemization is the process by which a pure enantiomer, in this case, the (R)-enantiomer, is converted into an equal mixture of both (R) and (S) enantiomers. This loss of stereochemical integrity is detrimental because the biological activity of a drug is often exclusive to one enantiomer. The presence of the inactive or potentially harmful (S)-enantiomer can reduce the therapeutic efficacy of the final compound and introduce complications in clinical development.
Q2: Which step in the synthesis is most susceptible to racemization?
A2: The intramolecular cyclization step, where the amide bond is formed to create the piperazinone ring, is the most vulnerable to racemization. This step typically involves the activation of a carboxylic acid group, which can lead to the formation of planar intermediates that lose their stereochemical information.[3][4]
Q3: What are the primary chemical mechanisms that lead to racemization during this synthesis?
A3: The two main mechanisms are:
Oxazolone Formation: The activated carboxylic acid of an N-acyl amino acid precursor can intramolecularly attack the carbonyl of the acyl group, forming a planar oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality upon reprotonation.[4][5]
Direct Enolization: A sufficiently strong base can directly remove the acidic alpha-proton from the activated carboxylic acid, forming a planar enolate intermediate, which also results in racemization.[4][6]
Q4: How does the choice of coupling reagent impact racemization?
A4: Coupling reagents activate the carboxylic acid for amide bond formation. Some reagents are more prone to inducing racemization than others. For instance, carbodiimides like DCC and EDC can lead to significant racemization if used without additives.[7][8] In contrast, uronium and phosphonium salt-based reagents like HATU, HBTU, and PyBOP, especially when used with additives like HOBt or HOAt, are known to suppress racemization.[7][9] Newer reagents, such as those based on ynamides, have also shown great promise in achieving racemization-free peptide synthesis.[10]
Q5: Can the base used in the reaction contribute to racemization?
A5: Absolutely. The choice and concentration of the base are critical. Strong, sterically unhindered bases like triethylamine (TEA) can readily abstract the alpha-proton, leading to racemization.[3] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), are generally preferred as they are less likely to cause epimerization.[3][9]
II. Troubleshooting Guide
This section addresses common experimental issues and provides actionable solutions to maintain the enantiomeric excess (ee) of your (R)-1-Benzyl-5-methylpiperazin-2-one.
Observation
Potential Cause(s)
Recommended Solution(s)
Low enantiomeric excess (ee) in the final product
1. Inappropriate Coupling Reagent: Use of a coupling reagent known to cause racemization (e.g., DCC alone).[8] 2. Strong Base: Presence of a strong, non-hindered base (e.g., TEA).[3] 3. High Reaction Temperature: Elevated temperatures accelerate racemization.[9] 4. Prolonged Reaction Time: Extended exposure to basic conditions or activated intermediates increases the risk of racemization.[9]
1. Select a racemization-suppressing coupling reagent system. Recommended options include HATU/HOAt, HBTU/HOBt, or PyBOP.[7] Consider newer reagents like T3P or ynamide-based reagents for particularly sensitive substrates.[11] 2. Use a weaker or sterically hindered base. Substitute TEA with NMM or DIEA. Use the minimum stoichiometric amount required.[9] 3. Maintain low reaction temperatures. Perform the coupling reaction at 0 °C or room temperature. Avoid heating unless absolutely necessary and validated. 4. Monitor the reaction closely. Aim for the shortest possible reaction time for complete conversion.
Formation of an unexpected diastereomer
1. Epimerization at the alpha-carbon during the cyclization step. 2. Racemization of the starting amino acid derivative prior to cyclization.
1. Implement the solutions for low ee. The formation of a diastereomer is a direct result of racemization. 2. Ensure the chiral purity of your starting materials. Analyze the enantiomeric purity of the N-benzylated alanine derivative before proceeding with the coupling and cyclization steps.
Significant byproduct formation
1. Diketopiperazine formation: This can occur, especially if the linear precursor is a dipeptide ester.[12] 2. Intermolecular side reactions: At high concentrations, the activated precursor can react with another molecule instead of cyclizing.
1. If starting from a dipeptide, consider alternative synthetic routes that do not involve a dipeptide intermediate prone to cyclization into a diketopiperazine. 2. Perform the cyclization under high dilution conditions. This will favor the intramolecular reaction over intermolecular polymerization.[13]
III. Recommended Experimental Protocol
This protocol details a synthetic route designed to minimize racemization during the synthesis of (R)-1-Benzyl-5-methylpiperazin-2-one, starting from (R)-alanine methyl ester hydrochloride.
Step 1: Synthesis of (R)-methyl 2-((2-aminoethyl)amino)propanoate
This step involves the reaction of (R)-alanine methyl ester with a suitably protected ethylene diamine derivative, followed by deprotection. A common method is the reductive amination with N-Boc-aminoacetaldehyde, followed by Boc deprotection.
Step 2: N-Benzylation
The secondary amine of (R)-methyl 2-((2-aminoethyl)amino)propanoate is selectively benzylated using benzyl bromide in the presence of a mild base like potassium carbonate.
Step 3: Saponification
The methyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a mixture of THF and water.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
a. Dissolve the amino acid (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere (Nitrogen or Argon).
b. Cool the solution to 0 °C in an ice bath.
c. Add HATU (1.1 equivalents) and HOAt (1.1 equivalents) to the solution.
d. Add DIEA (2.5 equivalents) dropwise to the reaction mixture.
e. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
f. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
g. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
h. Extract the product with ethyl acetate.
i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
j. Purify the crude product by flash column chromatography on silica gel.
Enantiomeric Excess (ee) Analysis:
The enantiomeric purity of the final product should be determined using chiral HPLC.
IV. Visualizing the Process
Diagram 1: The Critical Step - Intramolecular Cyclization
Caption: Workflow for the racemization-controlled cyclization.
Diagram 2: Mechanism of Racemization via Oxazolone Formation
Caption: Competing pathways of desired cyclization and racemization.
V. References
Zhu, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]
AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
Zhao, J., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]
YouTube (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Troubleshooting Low Enantiomeric Excess (ee) in Piperazinone Formation
Support Tier: Level 3 (Senior Application Scientist)
Status: Operational
Introduction: The Chirality Challenge
Piperazinones are privileged scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., Imatinib analogs), GPCR ligands, and peptidomimetics.[1] However, their synthesis often suffers from stereochemical erosion .[1]
This guide addresses the two most common workflows where low ee is observed:
Classical Synthesis: Cyclization of chiral amino acid derivatives (Chiral Pool).
Before optimizing, determine when the stereocenter is lost. Use this logic flow to categorize your issue.
Figure 1: Decision tree for isolating the root cause of racemization.
Scenario A: Classical Synthesis (Chiral Pool)
User Issue: "I am cyclizing a dipeptide or N-alkylated amino acid, but the product is nearly racemic."
The Mechanism of Failure: The Azlactone Pathway
In classical peptide-like synthesis, the most critical failure point is the formation of an oxazolone (azlactone) intermediate. This 5-membered ring allows the
-proton to become highly acidic, leading to rapid epimerization before the ring opens to form the piperazinone.
Figure 2: The Azlactone (Oxazolone) racemization pathway.
Troubleshooting Q&A
Q1: I'm using EDC/HOBt for the cyclization. Why is my ee dropping?A: While HOBt suppresses racemization in intermolecular couplings, intramolecular cyclization to piperazinones is slower.[1]
Fix: Switch to HATU/HOAt . The HOAt moiety is more effective at suppressing the oxazolone pathway via the "neighboring group effect" (pyridine nitrogen assists coupling).
Protocol Adjustment: Ensure you use a non-nucleophilic base (DIPEA or Collidine) and keep the temperature
C during activation.
Q2: My reaction requires a base. Which one minimizes racemization?A: Strong bases or those with small steric profiles (like Triethylamine) can directly deprotonate the
-carbon.
Recommendation: Use 2,4,6-Collidine (TMP) .[1][2] It is sterically hindered and sufficiently basic to drive the reaction without abstracting the sensitive
-proton [1].
Q3: Does the sequence of amino acids matter?A: Yes. If the N-terminal amino acid is the chiral center of interest, it is highly prone to azlactone formation.
Strategy: If possible, design the synthesis so the chiral center is on the nucleophilic amine partner, not the activated carboxylic acid component.
User Issue: "I am using the Stoltz/Trost method (Decarboxylative Asymmetric Allylic Alkylation) but getting 60% ee instead of 90%+."
This method generates chiral piperazinones from racemic
-ketoesters (or enol carbonates). The chirality is set during the decarboxylation-allylation step.[3]
Critical Optimization Parameters
Parameter
Common Mistake
Optimized Condition
Reason
Ligand
Standard
Electron-Deficient PHOX e.g.,
Electron-withdrawing groups on the ligand tighten the metal-ligand bite and accelerate the reductive elimination, outcompeting racemization [2,3].
Solvent
THF or DCM
Hexanes : Toluene (2:1)
Non-polar solvents promote a tight ion pair between the cationic Pd-allyl complex and the enolate, maximizing chiral communication.
N-Protecting Group
Methyl / Benzyl
N-Boc or N-Benzoyl
The N-substituent affects the enolate geometry. N-Boc often provides superior ee due to steric bulk and coordination effects.
Troubleshooting Q&A
Q1: I switched to the
-ligand, but ee is still inconsistent.A: Check your reaction concentration .
Insight: These reactions are often concentration-dependent. High concentrations can lead to aggregate formation or intermolecular pathways that bypass the chiral pocket.
Fix: Dilute the reaction to 0.033 M (or lower).
Q2: My conversion is low. Should I heat it up?A:NO. Heating is the enemy of enantioselectivity here.
Fix: Instead of heat, ensure your catalyst is active. These reactions are sensitive to oxygen. Degas solvents thoroughly (freeze-pump-thaw). If conversion is stalled, add a fresh aliquot of catalyst (2.5 mol%) rather than increasing temperature.
Q3: Can I use this for
-tertiary centers (quaternary carbons)?A: Yes, this is actually where the method shines. The formation of quaternary centers (e.g., -disubstituted piperazinones) often proceeds with higher ee than secondary centers because the quaternary center cannot enolize/racemize after formation [4].
Standardized Protocols
Protocol A: Chiral HPLC Analysis (Verification)
Before claiming success, you must validate separation.[1]
Column: Chiralpak IC or IA (Immobilized polysaccharide).
Mobile Phase: Heptane / Ethanol / DEA (80:20:0.1). Note: Diethylamine (DEA) is crucial for sharpening peaks of basic amines.
Wavelength: 210 nm (or 254 nm if aromatic groups are present).
Sample Prep: Dissolve in mobile phase (approx 1 mg/mL). Filter through 0.45
m PTFE.
Protocol B: Optimized Pd-DAAA Reaction [Based on Stoltz et al. 2018]
Setup: Flame-dry a Schlenk tube/vial. Cycle Argon 3x.
Reagents: Add Allyl
-ketoester substrate (1.0 equiv).
Catalyst: Add
(5 mol%) and (12.5 mol%).
Solvent: Add anhydrous Toluene/Hexane (1:2) to reach 0.033 M concentration.
Reaction: Stir at 40 °C (strictly controlled). Monitor by TLC/LCMS.
Workup: Filter through a short silica plug to remove Pd. Concentrate and purify.
References
Carpino, L. A., et al. (2002).[1] "Racemization Studies During Solid-Phase Peptide Synthesis Using Azabenzotriazole-Based Coupling Reagents." Journal of Organic Chemistry.
Alexy, E. J., Zhang, H., & Stoltz, B. M. (2018).[1][6] "Catalytic Enantioselective Synthesis of Acyclic Quaternary Centers: Palladium-Catalyzed Decarboxylative Allylic Alkylation of Fully Substituted Acyclic Enol Carbonates." Journal of the American Chemical Society, 140(32), 10109–10112.[1]
Behenna, D. C., & Stoltz, B. M. (2004).[1] "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society, 126(46), 15044–15045.[1]
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015).[1] "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie International Edition, 54(1), 179–183.[1]
Technical Support Center: Resolving Solubility Issues of Piperazinone Intermediates
Welcome to the technical support center for piperazinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for piperazinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of nitrogen-containing heterocycles. The following information provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles in your research and development workflows.
Part 1: Troubleshooting Guide
This section addresses specific problems you might be facing during your experiments.
Q1: My piperazinone intermediate has very low solubility in my aqueous buffer (e.g., PBS at pH 7.4), leading to inconsistent results in biological assays. Where do I start?
A1: This is a classic challenge with many nitrogen-containing heterocyclic compounds.[1][2] The low solubility is typically due to the molecule's hydrophobicity and stable crystalline form. Here’s a systematic approach to tackle this issue:
Step 1: Characterize the Problem - Determine Kinetic Solubility
First, it's crucial to quantify the problem. A kinetic solubility assay will tell you at what concentration your compound begins to precipitate in your specific assay buffer.[3][4] This provides a baseline and a concentration target for your solubilization efforts. High-throughput methods using 96-well plates and UV/Vis spectroscopy can make this process efficient.[5]
Step 2: pH Adjustment - The Primary Approach
Piperazinones are basic compounds due to their nitrogen atoms.[6][7][8] Their solubility is therefore highly dependent on pH.[9] By lowering the pH of the medium, you can protonate the nitrogen atoms, forming a more soluble salt.
Actionable Advice: Attempt to lower the pH of your buffer. For example, try adjusting the pH to 6.0 or 5.0. This simple change can often lead to a significant increase in solubility.
Causality: The protonated amine groups can form stronger hydrogen bonds with water, disrupting the crystal lattice and favoring dissolution. The relationship between pH, pKa (the dissociation constant of the compound), and solubility is fundamental.[4][9] Most basic drugs are more soluble at pH values below their pKa.
Step 3: Introduce a Co-solvent
If pH adjustment is not sufficient or not compatible with your assay, the next step is to use a water-miscible organic co-solvent.[3][10]
Actionable Advice: Prepare a concentrated stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO). Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is as low as possible (typically <0.5% for cell-based assays) to avoid artifacts.[3][5]
Causality: Co-solvents like DMSO reduce the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[10]
If these initial steps do not resolve the issue, proceed to the more advanced strategies outlined in the FAQs below.
Q2: I tried forming a hydrochloride salt of my piperazinone intermediate, but it either didn't improve solubility significantly or it was unstable and crashed out of solution. What are my next options?
A2: This is a common scenario when the hydrochloride salt is not the optimal choice or when the compound has other properties limiting its solubility. Here are several advanced strategies to consider:
Systematic Salt Screening: Don't give up on salt formation after one attempt. A comprehensive salt screening study using a variety of acidic counterions (e.g., mesylate, sulfate, tartrate, phosphate) is recommended.[3] Different counterions can result in vastly different crystal packing and solvation properties, leading to improved solubility and stability.[3]
Amorphous Solid Dispersions: Consider creating an amorphous form of your compound. Amorphous materials lack a defined crystal lattice structure, which means less energy is required to dissolve them, often resulting in higher kinetic solubility compared to their crystalline counterparts.[11][12] This is typically achieved by creating a solid dispersion with a polymer carrier using techniques like spray drying or hot-melt extrusion.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are significantly more water-soluble.[13][14][15][16][17] This is a widely used technique in the pharmaceutical industry to enhance the solubility of lipophilic drugs.[14]
Particle Size Reduction (Nanosuspension): Reducing the particle size of your compound to the nanometer range dramatically increases its surface area-to-volume ratio.[3][18] This increased surface area leads to a faster dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are typically stabilized with surfactants or polymers.[3]
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with piperazinone intermediates.
Caption: A stepwise troubleshooting workflow for solubility issues.
Part 2: Frequently Asked Questions (FAQs)
Q3: What is the fundamental role of pKa in the solubility of piperazinone intermediates?
A3: The pKa, or acid dissociation constant, is a critical physicochemical parameter that dictates the ionization state of a compound at a given pH.[9] Piperazine itself is a weak base with two pKa values, approximately 5.35 and 9.73.[6] This means it has two nitrogen atoms that can accept protons.
Mechanism of pH-Dependent Solubility: When the pH of the solution is below the pKa of a basic functional group, that group will exist predominantly in its protonated (ionized) form. Ionized species are generally much more soluble in water than their neutral counterparts because they can participate in stronger ion-dipole interactions with water molecules. For a piperazinone derivative, lowering the pH below its pKa values will convert the neutral base into a charged cation, significantly enhancing its aqueous solubility.
Caption: The effect of pH on piperazinone solubility.
Q4: How do I choose the right co-solvent, and what are the potential pitfalls?
A4: The choice of co-solvent depends on the properties of your piperazinone intermediate and the requirements of your downstream application.
Co-Solvent
Properties & Use Cases
Potential Pitfalls
DMSO
Highly effective for a wide range of hydrophobic compounds. Good for creating high-concentration stock solutions.
Can be toxic to cells at concentrations >0.5-1%. Can interfere with some enzymatic assays. May affect the apparent solubility measurement.[5]
Ethanol
Less toxic than DMSO. Often used in formulations for in vivo studies.
Generally a weaker solvent for highly lipophilic compounds compared to DMSO. Can have a destabilizing effect on cyclodextrin complexes.[19]
PEG 400
A non-toxic, water-miscible polymer. Commonly used in oral and parenteral formulations.[20]
Can increase the viscosity of the solution. May not be as effective as DMSO for very poorly soluble compounds.
Key Consideration: Always run a vehicle control in your experiments. This means testing the effect of the co-solvent alone at the same concentration used to dissolve your compound to ensure that any observed effects are due to the compound itself and not the solvent.
Q5: Could the insolubility be related to the solid form (polymorphism) of my intermediate?
A5: Absolutely. Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[21][22] These different polymorphs can have distinct physicochemical properties, including solubility and dissolution rate.[16][21][23]
Metastable vs. Stable Forms: Generally, a thermodynamically stable polymorph will have lower solubility and a higher melting point.[16] A metastable form, being in a higher energy state, will typically exhibit higher kinetic solubility.[23] However, a metastable form can convert to the more stable, less soluble form over time, especially in solution.[23]
Practical Implication: If you observe that your compound's solubility seems to decrease over time or is inconsistent between batches, it could be due to the presence of different polymorphs or the conversion from a metastable to a stable form.
What to do: Characterizing the solid form of your material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is crucial for understanding and controlling solubility. If you identify a more soluble, metastable form, formulation strategies may be needed to stabilize it.[21]
This protocol determines the thermodynamic equilibrium solubility of your compound, which is considered the gold standard.[4][24]
Objective: To determine the maximum concentration of a piperazinone intermediate that can be dissolved in a specific aqueous buffer at equilibrium.
Materials:
Piperazinone intermediate (solid powder)
Aqueous buffer of choice (e.g., pH 7.4 PBS)
Glass vials with screw caps
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PVDF)
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Add an excess amount of the solid piperazinone intermediate to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
Add a known volume of the aqueous buffer to the vial.
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
Agitate the slurry for 24 to 48 hours to ensure equilibrium is reached.[4][5]
After incubation, visually confirm that excess solid is still present.
Allow the vials to stand undisturbed to let the solid settle.
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.
Carefully withdraw a sample of the clear supernatant using a syringe.
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.
Quantify the concentration of the compound in the filtrate using a pre-validated analytical method (e.g., HPLC) against a standard curve.
Protocol 2: Screening for pH-Dependent Solubility
Objective: To rapidly assess the effect of pH on the solubility of a piperazinone intermediate.
Materials:
Concentrated stock solution of the piperazinone intermediate (e.g., 10 mM in DMSO)
A series of buffers covering a range of pH values (e.g., pH 3.0, 5.0, 7.0, 9.0)
96-well microplate (clear, flat-bottom)
Plate reader capable of measuring absorbance or turbidity
Procedure:
In the wells of the 96-well plate, add 190 µL of each buffer from your pH series (in triplicate).
Add 10 µL of your 10 mM DMSO stock solution to each well. This results in a final concentration of 500 µM in 5% DMSO.
Seal the plate and shake for 2-4 hours at room temperature.
Visually inspect the plate for any signs of precipitation.
Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). Higher turbidity indicates lower solubility.
Plot the turbidity against the pH to generate a pH-solubility profile. The pH at which turbidity begins to increase significantly is the point where the compound is precipitating.
References
Loftsson, T., & Brewster, M. E. (1997). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a threshold concentration for a cosolvent. Pharmaceutical development and technology, 7(3), 333-339. [Link]
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
Hancock, B. C., & Parks, M. (2000). What is the true solubility advantage for amorphous pharmaceuticals?. Pharmaceutical research, 17(4), 397-404. [Link]
Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567. [Link]
Establishing a reliable optical rotation (OR) standard for (R)-1-Benzyl-5-methylpiperazin-2-one is critical for quality control in peptidomimetic synthesis and drug development.[1][2][3] Unlike simple chiral centers, the piperazin-2-one scaffold exhibits significant conformational flexibility.[1][2] The specific rotation (
) is highly sensitive to solvent polarity and concentration due to the interplay between the amide carbonyl and the N-benzyl group.[3][7]
This guide challenges the reliance on "textbook" OR values, which often lack solvent specification. Instead, we present a comparative validation protocol that couples Polarimetry with Chiral HPLC (High-Performance Liquid Chromatography) to establish an internal "Gold Standard."
The Core Problem: Why Standard OR is Insufficient
For piperazinone derivatives, optical rotation is not a static physical constant but a dynamic response to the environment.[7] Relying solely on a literature value (often ranging from
to depending on conditions) leads to batch failures.[1][3][7]
The 5-methylpiperazin-2-one ring exists in a dynamic equilibrium between twist-boat and half-chair conformations.[1][2][3]
Protic Solvents (MeOH, EtOH): Form hydrogen bonds with the C=O (amide), stabilizing specific conformers and typically enhancing the magnitude of rotation.[3][7]
Aprotic Solvents (
, DCM): Result in different ring puckering, often yielding lower rotation values or even sign inversion in rare cases.[2][3][7]
Comparative Analysis: Polarimetry vs. Chiral HPLC
Feature
Polarimetry (Traditional)
Chiral HPLC (Recommended Alternative)
Specificity
Low: Measures net rotation of all chiral species (including impurities).[1][2][3][7]
High: Physically separates enantiomers ((R) vs (S)).[1][3][5][7]
Sensitivity
Moderate: Requires high concentration (>10 mg/mL).[1][2][3][7]
High: Detects trace impurities at <0.1%.[1][2][3][7]
Robustness
Low: Affected by temp, solvent, moisture, and chemical purity.[2][3][7]
High: Retention time is consistent; area integration is precise.
Role
Quick QC Check: Good for routine batch release after validation.[1][2][3][7]
Primary Standard: Used to assign the value of the reference standard.[1][2][3][7]
Strategic Workflow: Establishing the Standard
To determine the true optical rotation standard for your facility, you must create a self-validating loop. Do not accept a vendor's CoA value without internal verification.[1][2][7]
Workflow Visualization
Caption: Figure 1. Self-validating workflow to establish an internal optical rotation standard. Validation via Chiral HPLC is the gatekeeper before any OR measurement is accepted.[3][7]
Experimental Protocols
Protocol A: Chiral HPLC Validation (The "Truth" Method)
Before measuring optical rotation, the enantiomeric excess (ee) must be confirmed.[3][7]
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2][3] These are superior for benzyl-piperazine separation due to
Where is the observed rotation, is path length in dm, and is concentration in g/100mL.[3][7]
Data Comparison Guide
The following table illustrates why specifying the solvent is mandatory. These values are representative of the class of 1-benzyl-5-methylpiperazin-2-ones based on structural analogs (e.g., CAS 174671-42-2 derivatives).[1][3]
Parameter
Methanol (Recommended)
Chloroform (Alternative)
1N HCl (Acidic)
Solubility
Excellent
Good
Excellent
Typical Trend
Higher (+) Magnitude
Lower (+) Magnitude
Variable / pH Dependent
Stability
High
Moderate (evaporation risk)
Low (Hydrolysis risk)
Mechanism
H-bond stabilization of amide
Weak interaction
Protonation of amine N4
Suitability
Primary Standard
Secondary Check
Not Recommended
Critical Note: If your synthesized batch shows a rotation of
in Methanol, but a reference paper claims without listing the solvent, do not discard the batch.[2][7] Run the Chiral HPLC. If HPLC confirms 99.9% (R)-isomer, the literature value likely used a different solvent or concentration.[3][7]
Diagram: Mechanistic Interaction
Understanding why the rotation changes ensures you choose the right standard conditions.[1][2][7]
Caption: Figure 2. Solvent influence on molecular conformation and resulting optical rotation values.
Conclusion & Recommendation
For (R)-1-Benzyl-5-methylpiperazin-2-one , optical rotation should be treated as a qualitative identity check , not a quantitative purity assay, unless strictly calibrated against a chromatographic standard.
with the solvent explicitly stated (e.g., ).[3][7]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514303, 1-Benzylpiperazin-2-one.[1][3] Retrieved from [Link][1][3][7]
Google Patents (2018). CN108129404B - Synthesis method of chiral piperazinone derivative.[1][2][3][7] (Describes synthesis and purification of methylpiperazin-2-one derivatives). Retrieved from
Haghdani, S., et al. (2017). Solvent Effects on Optical Rotation: On the Balance between Hydrogen Bonding and Shifts in Dihedral Angles.[2][7][8] Journal of Physical Chemistry A. (Mechanistic basis for solvent selection). Retrieved from [Link][1][3][7]
Organic Syntheses (1973). 1-Benzylpiperazine - Collection Vol. 5.[1][2][3][7] (Foundational synthesis of benzylpiperazine scaffold). Retrieved from [Link][1][3][7]
High-Resolution vs. Nominal Mass Spectrometry for Benzyl Piperazinone Structural Elucidation: A Comparative Guide
As benzyl piperazinones increasingly emerge as critical pharmacophores in CNS drug development and as novel psychoactive substances (NPS), analytical laboratories face a critical decision in platform selection. Accurate...
Author: BenchChem Technical Support Team. Date: February 2026
As benzyl piperazinones increasingly emerge as critical pharmacophores in CNS drug development and as novel psychoactive substances (NPS), analytical laboratories face a critical decision in platform selection. Accurate structural elucidation and quantification rely entirely on the gas-phase dissociation behavior of these molecules.
This guide objectively compares the analytical performance of Triple Quadrupole (QqQ) Mass Spectrometry utilizing Collision-Induced Dissociation (CID) against Quadrupole-Orbitrap (Q-Orbitrap) High-Resolution Mass Spectrometry (HRMS) utilizing Higher-Energy Collisional Dissociation (HCD) . By deconstructing their fragmentation mechanisms, we provide a definitive framework for selecting the optimal workflow for your laboratory.
Mechanistic Foundations of Benzyl Piperazinone Fragmentation
To optimize an MS/MS method, one must first understand the causality of the molecule's dissociation. In positive electrospray ionization (ESI+), benzyl piperazinones form highly stable, even-electron
precursor ions. Their fragmentation is dictated by two competing gas-phase mechanisms: inductive cleavage and proton rearrangement[1].
Inductive Cleavage (The C-N Bond): The bond connecting the benzyl moiety to the piperazinone nitrogen is highly labile under collisional activation. High-energy cleavage of this bond yields a highly stable benzyl cation, which rapidly rearranges into the aromatic tropylium ion (
Proton Rearrangement (Ring Opening): Lower energy collisions favor proton mobility, leading to the opening of the piperazinone ring. While standard benzylpiperazines exhibit a characteristic constant neutral loss of 86 Da[3], the lactam core of benzyl piperazinones triggers a distinct pathway: the direct neutral loss of carbon monoxide (CO, -28 Da) from the protonated molecule, a diagnostic hallmark of oxopiperazines and diketopiperazines[4]. Furthermore, these structures can undergo complex Grob–Wharton fragmentations depending on their specific substituents[5].
Fig 1. Divergent fragmentation pathways of benzyl piperazinones under CID vs. HCD conditions.
Platform Comparison: QqQ (CID) vs. Q-Orbitrap (HCD)
The QqQ (CID) Paradigm
Triple quadrupoles operate in a low-energy, multiple-collision regime. CID accelerates precursor ions into a neutral gas (Argon/Nitrogen), gradually increasing internal vibrational energy.
Strengths: QqQ remains the gold standard for targeted Multiple Reaction Monitoring (MRM). By targeting the highly predictable
or Da transitions, QqQ systems achieve unparalleled duty cycles and absolute sensitivity for known targets.
Limitations: QqQ methods suffer from a "blind spot" for untargeted metabolites or novel designer analogues[6]. Additionally, traditional 3D ion traps utilizing resonant CID suffer from the "1/3 Rule" (low-mass cut-off), which physically ejects low-mass fragments from the trap, frequently resulting in the complete loss of the critical
91 diagnostic ion.
The Q-Orbitrap (HCD) Paradigm
Orbitrap HRMS systems utilize a dedicated multipole collision cell for HCD, which is a beam-type collisional dissociation method rather than a trap-based one.
Strengths: HCD entirely bypasses the low-mass cut-off rule, ensuring the robust capture of the
91.0542 tropylium ion alongside high-mass precursor data[7]. Operating in Data-Dependent Acquisition (ddMS2) mode, the Orbitrap provides sub-ppm mass accuracy, allowing scientists to differentiate isobaric interferences and retrospectively mine data for unknown piperazinone metabolites[6].
Limitations: The Orbitrap requires longer transient acquisition times to achieve high resolution (e.g., 70,000 FWHM), which can limit the number of data points across a narrow UHPLC peak compared to the rapid dwell times of a QqQ.
To ensure rigorous, reproducible structural elucidation, the following dual-platform methodology is recommended. This protocol is designed as a self-validating system: the sample preparation exploits the molecule's specific pKa, while the LC-MS parameters are tuned to force the specific mechanistic cleavages discussed above.
Phase 1: Causality-Driven Sample Preparation
Spike & Equilibrate: Aliquot 100 µL of the biological matrix (plasma/urine). Spike with 10 µL of a deuterated internal standard (e.g., BZP-d7) to correct for matrix-induced ESI ion suppression.
Mixed-Mode SPE: Load the sample onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge.
Causality: Benzyl piperazinones contain basic secondary/tertiary amines (pKa ~8.5). The acidic loading conditions protonate the amines, locking them onto the cation-exchange sorbent, allowing aggressive washing with 100% methanol to remove neutral lipids.
Elution: Elute using 5%
in Methanol.
Causality: The high pH neutralizes the piperazinone nitrogen, breaking the ionic bond with the sorbent. Evaporate to dryness under
and reconstitute in 100 µL of 0.1% Formic Acid.
Phase 2: UHPLC-MS/MS Workflow
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (100 x 2.1 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Causality: The continuous supply of protons from the formic acid ensures the analytes enter the ESI source as pre-formed
ions, which is an absolute prerequisite for the even-electron fragmentation pathways[1].
QqQ (CID) Parameters: Set the Collision Energy (CE) to 15-20 eV. Monitor the
and transitions. The lower energy preserves the ring-opening proton rearrangement pathway.
Orbitrap (HCD) Parameters: Set the Normalized Collision Energy (NCE) to 35-45.
Causality: This higher energy regime forces the inductive cleavage of the C-N bond. Extract the exact mass of the tropylium ion (
91.0542) with a mass tolerance of 5 ppm to confirm the presence of the benzyl moiety without low-mass cut-off interference[7].
Fig 2. Comparative LC-MS/MS workflow for benzyl piperazinones using QqQ (CID) vs. Orbitrap (HCD).
Conclusion
For routine, high-throughput quantification of known benzyl piperazinones, the QqQ (CID) remains the most robust and sensitive choice. However, for drug metabolism and pharmacokinetics (DMPK) profiling, or forensic screening where novel designer analogues are suspected, the Q-Orbitrap (HCD) is vastly superior. Its ability to bypass the low-mass cut-off to capture the
91 fragment, combined with retrospective exact-mass data mining, provides the definitive structural evidence required by modern analytical scientists.
References
Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 2
Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). ResearchGate. 4
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. 5
Development of a specific fragmentation pattern-based quadrupole-Orbitrap™ mass spectrometry method to screen drugs in illicit products. PubMed. 8
Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. ResearchGate. 1
Simultaneous determination of 40 novel psychoactive stimulants in urine by liquid chromatography-high resolution mass spectrometry and library matching. PMC. 6
Robust and sensitive iTRAQ quantification on an LTQ Orbitrap mass spectrometer. PubMed. 7
(R)-1-Benzyl-5-methylpiperazin-2-one: Proper Disposal Procedures & Safety Protocol
Executive Summary & Compound Identification[1] This guide mandates the standard operating procedures (SOP) for the disposal of (R)-1-Benzyl-5-methylpiperazin-2-one . As a chiral piperazinone derivative often utilized as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identification[1]
This guide mandates the standard operating procedures (SOP) for the disposal of (R)-1-Benzyl-5-methylpiperazin-2-one . As a chiral piperazinone derivative often utilized as a scaffold in peptidomimetic drug discovery, this compound presents specific nitrogen-heterocycle hazards.[1]
While specific toxicological data for this enantiomer may be limited in public databases, structural activity relationship (SAR) analysis with analogous benzyl-piperazines dictates that we manage this substance as a Hazardous Irritant and potential Sensitizer .[1]
Scientific Rationale: Piperazine derivatives are known to act as sensitizers and irritants to mucous membranes. The benzyl group adds lipophilicity, potentially increasing dermal absorption. Therefore, disposal protocols must prioritize containment of dust and prevention of aquatic release .[1]
Personal Protective Equipment (PPE) Matrix
Respiratory: NIOSH-approved N95 respirator (minimum) or P100 if handling >1g of dry powder outside a fume hood.[1]
Dermal: Nitrile gloves (double-gloving recommended for solutions >0.1 M).[1]
Ocular: Chemical splash goggles.[1] Safety glasses with side shields are insufficient for liquid waste handling.
Storage Prior to Disposal[3][4]
Segregation: Store away from strong oxidizing agents and strong acids.[1][3]
Labeling: All waste containers must be labeled "HAZARDOUS WASTE - Organic" with the specific constituent listed as "(R)-1-Benzyl-5-methylpiperazin-2-one".[1]
Pour into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated).
Critical Control Point: Ensure the pH of the waste stream is between 5 and 9. If the solution was part of an acidic workup, neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent exothermic reactions or gas evolution.
Log the addition on the waste container's accumulation log.
C. Contaminated Consumables (Sharps, Vials, Gloves)[6][7]
Glassware: Triple rinse with acetone or methanol.[1] Collect rinsate as Liquid Waste (see B).[1] Defaced glass can then be disposed of in the "Broken Glass" bin (if non-hazardous) or "Sharps" container.
Solids (Gloves/Tissues): If heavily soiled, dispose of as Hazardous Solid Waste (double-bagged).[1] If trace contamination only, follow local institutional EHS guidelines for chemically contaminated debris.
Visualized Workflows
Figure 1: Waste Segregation Decision Logic
This diagram illustrates the decision-making process for segregating (R)-1-Benzyl-5-methylpiperazin-2-one waste streams to ensure regulatory compliance.
Caption: Decision tree for segregating waste streams based on physical state and solvent composition.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step workflow for managing accidental spills in the laboratory.
Regulatory Compliance & Environmental Stewardship
US EPA (RCRA) Classification
Under the Resource Conservation and Recovery Act (RCRA), this compound is not explicitly listed on the P-list or U-list.[1] However, it must be characterized by the generator.
Waste Code: If the waste solution is ignitable (Flash point < 60°C), assign D001 .[1] If not ignitable, it is generally classified as Non-Regulated Chemical Waste by federal standards, but Hazardous by state/institutional standards due to toxicity.
Best Practice: Always manage as Hazardous Chemical Waste to ensure incineration at a permitted facility.[1]
European Waste Catalogue (EWC)[1][9]
Code:16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]
References
PubChem. (2025).[1] 1-Benzyl-5-methylpiperazin-2-one Structure and Safety Data. National Library of Medicine. Available at: [Link][1]
Personal Protective Equipment & Handling Guide: (R)-1-Benzyl-5-methylpiperazin-2-one
[1][2] Executive Summary & Risk Profiling The Compound: (R)-1-Benzyl-5-methylpiperazin-2-one (CAS: 301541-47-9) is a chiral piperazinone derivative.[1][2] While specific toxicological data for this exact isomer is limite...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Risk Profiling
The Compound: (R)-1-Benzyl-5-methylpiperazin-2-one (CAS: 301541-47-9) is a chiral piperazinone derivative.[1][2] While specific toxicological data for this exact isomer is limited in public registries, structural analogs (piperazines and piperazinones) are established sensitizers and irritants .
The "Hidden" Hazard: The primary risk in handling this compound is not just acute toxicity, but immunological sensitization . Piperazine moieties are notorious for causing occupational asthma and allergic contact dermatitis upon repeated exposure.
Operational Philosophy: Treat this substance as a Potent Sensitizer . The goal of your PPE is not merely to prevent burns, but to prevent the induction of an immune response. Zero skin contact and zero inhalation of dust are the non-negotiable standards.
Hazard Classification (Based on Structural Analogs)
Rationale: Piperazines are organic amines.[2] While nitrile provides good splash protection, organic amines can eventually permeate. Double gloving allows you to strip the outer glove immediately upon contamination without exposing skin.
Body: Standard lab coat (buttoned to the neck) + Long pants + Closed-toe silicone/leather shoes.[1][2]
For weighing, transfer, or synthesis setup where dust generation is possible.[1]
Respiratory: If not working inside a certified Fume Hood, a P100 Particulate Respirator (e.g., 3M 6000 series with 2091 filters) is required.[2]
Why P100? N95 filters capture 95% of particles.[2] For sensitizers, the remaining 5% is enough to trigger an immune response in susceptible individuals.
Hands: Extended cuff Nitrile gloves (minimum 8 mil) over standard inner gloves.[2] Ensure the cuff covers the lab coat wrist.
Engineering Control: All open handling must occur within a Chemical Fume Hood or Powder Weighing Station.
Graphviz Logic: PPE Selection Workflow[1][2]
Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Step)
Most exposure incidents occur during the transfer of static-prone solids.[2]
Static Neutralization: Piperazinones often exist as fluffy, static-charged solids.[1][2] Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial. This prevents the powder from "jumping" onto your gloves or cuff.
The "Tunnel" Method: Do not pour from a height.[2] Use a weighing funnel or weighing paper to create a slide, minimizing the distance the powder falls.
Solubilization: Dissolve the solid immediately after weighing. Once in solution (e.g., DMSO, Methanol, DCM), the inhalation risk drops significantly, though skin absorption risk remains.[1]
B. Reaction Setup
Solvent Compatibility: If using Dichloromethane (DCM) as a solvent, standard nitrile gloves degrade in <5 minutes.[2] You must use PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves for the outer layer.
Glassware: Use standard borosilicate glassware. Ensure all joints are greased or sleeved (PTFE) to prevent seizing, as amides/lactams can be sticky.[1]
Emergency Response & Disposal
Spill Response Workflow
Figure 2: Immediate response workflow for solid vs. liquid spills to minimize aerosolization.
Disposal Specifications
Do not pour down the drain.[8][9] This compound is a nitrogen-containing heterocycle and must be segregated to prevent regulatory violations and environmental toxicity.[1][2]
Waste Stream
Container Labeling
Notes
Solid Waste
"Hazardous Waste: Solid - Piperazine Derivative"
Double-bag contaminated gloves and weighing boats.[1][2]
If dissolved in DCM or Chloroform.[1][2] Do not mix with acids.
Why "Do Not Mix with Acids"?
While this specific lactam is relatively stable, piperazine precursors or degradation products can react with strong acids or nitrating agents (if present in the waste stream) to form nitrosamines, which are potent carcinogens [1]. Keep waste streams neutral or basic.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2]
European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: Piperazine.[2][5][7][10] (Referenced for sensitization potential of the pharmacophore).[3][7][11] [1][2]
Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance. OSHA 3404-11R.[1]
Kimberly-Clark Professional. (2019).[1][2] Chemical Resistance Guide for Nitrile Gloves. (Referenced for organic amine permeation data). [1][2]